Fospropofol - 258516-89-1

Fospropofol

Catalog Number: EVT-268675
CAS Number: 258516-89-1
Molecular Formula: C13H21O5P
Molecular Weight: 288.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fospropofol is an alkylbenzene.
Fospropofol is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.
Fospropofol is a water soluble prodrug and is converted to propofol in the liver. Fospropofol is a short acting hypnotic/sedative/anesthetic agent. Unlike propofol, does not cause injection-site pain as it is unable to activate TRPA1. FDA approved in December 2008. Fospropofol is a Schedule IV controlled substance in the United States under the Controlled Substances Act.
Source and Classification

Fospropofol is classified as a phosphate ester and is a derivative of 2,6-diisopropylphenol, the active component of propofol. Its chemical formula is C13H21O5P\text{C}_{13}\text{H}_{21}\text{O}_{5}\text{P} with an average molecular weight of approximately 288.28 g/mol . The compound is typically administered in its disodium salt form, which enhances its solubility in aqueous solutions .

Synthesis Analysis

The synthesis of fospropofol involves several steps that aim to convert propofol into a more soluble prodrug.

  1. Initial Reaction: The process starts with the reaction of bromochloromethane with propofol in the presence of sodium hydroxide at temperatures between 30°C and 40°C. This step yields 2-chloromethoxy-1,3-diisopropylbenzene with a yield of approximately 93% after a reaction time of six hours .
  2. Phosphorylation: The next step involves reacting the intermediate compound with phosphoric acid (60% concentration), triethylamine, and tetrabutylammonium bromide at elevated temperatures (90°C to 100°C). The reaction is maintained for about one hour before neutralizing with sodium hydroxide to produce fospropofol disodium .

This method has been praised for its efficiency, lower costs, and reduced environmental impact compared to previous methods that required more reagents and produced hazardous waste .

Molecular Structure Analysis

Fospropofol features a phosphate group attached to the hydroxyl group of propofol. This modification enhances its hydrophilicity, allowing it to dissolve in water while preventing it from crossing lipid membranes easily . The molecular structure can be depicted as follows:

  • Chemical Structure:
    • Propofol backbone: C13H18OC_{13}H_{18}O
    • Phosphate group: PO43PO_4^{3-}

The addition of the phosphate group replaces the hydroxyl group in propofol, resulting in a compound that is pharmacologically inactive until metabolized into propofol by alkaline phosphatases present in endothelial tissues .

Chemical Reactions Analysis

Fospropofol undergoes enzymatic hydrolysis primarily by alkaline phosphatases to release propofol, formaldehyde, and phosphate upon administration. The reaction can be summarized as follows:

FospropofolAlkaline PhosphatasePropofol+Formaldehyde+Phosphate\text{Fospropofol}\xrightarrow{\text{Alkaline Phosphatase}}\text{Propofol}+\text{Formaldehyde}+\text{Phosphate}

The released formaldehyde is rapidly oxidized to formic acid and subsequently eliminated from the body without significant accumulation .

Mechanism of Action

Fospropofol's mechanism of action is closely related to that of propofol. Once converted into propofol, it acts as an agonist at the gamma-aminobutyric acid type A receptors (GABAA_A receptors). This interaction increases chloride ion conductance across neuronal membranes, leading to hyperpolarization and inhibition of neuronal excitability .

Key points include:

  • Delayed Onset: Due to the prodrug nature, fospropofol has a delayed onset of action (4-8 minutes) compared to immediate effects seen with propofol emulsion .
  • Clinical Effects: It provides sedation similar to that of propofol but requires careful dosing due to differences in pharmacodynamics.
Physical and Chemical Properties Analysis

Fospropofol exhibits several notable physical and chemical properties:

Applications

Fospropofol is primarily used in clinical settings for sedation during procedures such as endoscopy or minor surgeries. Its advantages include:

  • Reduced Allergic Reactions: Unlike lipid formulations of propofol, fospropofol does not contain egg products or preservatives, minimizing allergic responses .
  • Ease of Administration: Its water solubility allows for straightforward intravenous administration without the need for lipid emulsions.
  • Sedative Profile: Provides effective sedation while allowing for rapid recovery post-procedure due to its pharmacokinetic properties .
Historical Development and Rationale for Fospropofol Synthesis

Evolution of Intravenous Sedatives: Limitations of Benzodiazepines and Propofol Lipid Emulsions

The development of modern intravenous sedatives reveals a trajectory of pharmacological innovation aimed at mitigating inherent limitations of earlier agents. Benzodiazepines (e.g., midazolam) dominated procedural sedation for decades but exhibited significant drawbacks:

  • Slow Metabolic Clearance: Protracted recovery times due to hepatic metabolism variability and active metabolites, complicating outpatient procedures [2].
  • Drug Interactions: Synergistic respiratory depression with opioids, necessitating intensive monitoring [2].
  • Unpredictable Sedation Depth: High inter-individual variability in dose-response relationships [5].

Propofol emulsion (2,6-diisopropylphenol) emerged in 1977 as a transformative agent with rapid onset and short duration [6]. However, its lipid-based formulation introduced new challenges:

  • Injection Pain: Activation of transient receptor potential vanilloid 1 (TRPV1) receptors in vascular endothelium caused significant discomfort in 28–90% of patients [5] [10].
  • Microbial Growth Risk: Lipid emulsions supported bacterial proliferation, requiring strict aseptic handling and antimicrobial additives [1].
  • Hyperlipidemia Risk: Extended infusions elevated serum triglycerides, limiting utility in critical care [6] [9].
  • Physicochemical Instability: Adherence to tubing surfaces and drug partitioning issues complicated dose delivery [3].

Table 1: Comparative Limitations of Pre-Fospropofol Sedatives

Agent ClassKey LimitationsClinical Impact
BenzodiazepinesSlow onset/recovery; drug interactions; accumulationProlonged hospitalization; respiratory complications
Propofol EmulsionPain on injection; lipid instability; infection riskPatient discomfort; hyperlipidemia; bacteremia

These constraints catalyzed research into water-soluble propofol prodrugs, aiming to retain clinical efficacy while eliminating formulation-dependent adverse effects.

Prodrug Design Principles in Anesthetic Pharmacology: Addressing Lipid Solubility and Toxicity

Fospropofol’s design embodies strategic application of prodrug chemistry to overcome pharmacological barriers. Prodrugs modify parent compounds to enhance delivery, later releasing the active moiety via enzymatic or chemical processes. Key principles applied include:

  • Phosphate Esterification: A water-soluble phosphate group was covalently linked to propofol’s phenolic hydroxyl group via a methylene bridge, creating fospropofol disodium (chemical name: disodium [2,6-di(propan-2-yl)phenoxy]methyl phosphate) [1] [7]. This modification increased aqueous solubility >100-fold compared to lipid-emulsified propofol [5].
  • Controlled Metabolic Activation: Alkaline phosphatases in vascular endothelium and liver cleave fospropofol, releasing propofol, formaldehyde, and inorganic phosphate. This stepwise conversion avoids rapid peak plasma concentrations, potentially smoothing hemodynamic profiles [1] [10].
  • Bypassing Pain Pathways: Unlike propofol, fospropofol cannot activate TRPV1 or TRPA1 receptors on sensory neurons—molecular mediators of injection pain—due to its ionic structure [5] [10].
  • Elimination of Excipients: The aqueous formulation excluded lipid carriers (e.g., soybean oil, glycerol), removing risks of emulsion-related hypertriglyceridemia and bacterial growth [5] [8].

Table 2: Prodrug Engineering Strategies in Fospropofol

Design StrategyChemical ApproachBiological Rationale
Phosphate group additionEsterification of propofol hydroxyl groupEnhanced water solubility; elimination of lipid excipients
Alkaline phosphatase targetingO-methylphosphate linkage designControlled hepatic/endothelial conversion; delayed propofol release
Ionic charge retentionDisodium salt formulationInhibition of TRP channel activation; reduced tissue irritation

Metabolically generated formaldehyde was initially a theoretical concern due to carcinogenic potential. However, studies confirmed serum levels remain within endogenous ranges (<0.1 mM), as formaldehyde rapidly oxidizes to formate and CO₂ via tetrahydrofolate pathways [1] [6].

Chronology of Fospropofol Development: From Preclinical Discovery to FDA Approval

The development of fospropofol represents a deliberate response to propofol’s formulation challenges, progressing through defined preclinical and clinical milestones:

  • 1990s–Early 2000s: Prodrug Screening: Guilford Pharmaceuticals (later acquired by Eisai) synthesized >200 propofol prodrug candidates. Fospropofol (GPI 15715) was selected for its optimal hydrolysis kinetics, stability in aqueous solution, and favorable toxicology [1] [3].
  • 2001–2004: Preclinical Validation: Animal studies demonstrated fospropofol’s dose-dependent sedation, slower onset (time to peak effect: 9–15 min vs. <5 min for propofol), and reduced injection pain. Rat models showed 1.86 mg fospropofol yielded 1 mg propofol bioequivalence [3] [10].
  • 2005–2008: Clinical Phases:
  • Phase I: Healthy volunteers receiving 2–25 mg/kg fospropofol exhibited predictable pharmacokinetics: peak propofol concentrations at 9–15 min post-dose, terminal half-life of 0.81 hours for fospropofol and 1.13 hours for liberated propofol [1] [10].
  • Phase III: Multicenter trials (n=>500 patients) for colonoscopy/bronchoscopy sedation established 6.5 mg/kg as effective (95.8% sedation success), with reduced hypotension vs. propofol (4% vs. 16%) [1] [5].
  • FDA Approval (2008): Approved as Lusedra® for monitored anesthesia care sedation. Designated Schedule IV due to abuse potential concerns [1] [10].
  • Post-Market Trajectory: Withdrawn in 2012 due to commercial challenges—not safety—including requirement for anesthesiologist administration and competition from generic propofol. In 2021, China’s NMPA approved a reformulated fospropofol disodium (HX0507) for general anesthesia induction, leveraging lyophilized powder stability and improved manufacturing [5] [8].

Table 3: Key Milestones in Fospropofol Development

Properties

CAS Number

258516-89-1

Product Name

Fospropofol

IUPAC Name

[2,6-di(propan-2-yl)phenoxy]methyl dihydrogen phosphate

Molecular Formula

C13H21O5P

Molecular Weight

288.28 g/mol

InChI

InChI=1S/C13H21O5P/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16)

InChI Key

QVNNONOFASOXQV-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

Aquavan
fospropofol
fospropofol disodium
GPI 15715
GPI15715
lusedra
methanol, (2,6-bis(1-methylethyl)phenoxy)-, dihydrogen phosphate, disodium salt

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.